molecular formula C17H28N4O4S B5661978 2-(3-methoxypropyl)-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5661978
M. Wt: 384.5 g/mol
InChI Key: IFTIXWYGVDEIIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex reactions that include aldol reactions, Claisen condensation, and spirocyclization processes. These methods yield compounds with significant biological activity, showcasing the intricate chemistry involved in creating such molecules (Lin Yuan et al., 2017). The synthesis routes often employ novel methodologies, including the use of nanosolid superacids and cascade reactions, to achieve the desired spirocyclic frameworks (Jens Cordes et al., 2013).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are pivotal in elucidating the molecular structure of these compounds. For instance, studies reveal that the 1,3-dioxane ring within similar compounds adopts a non-planar chair conformation, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Wulan Zeng et al., 2021).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including reactions with electrophiles and the formation of complexes with metals. These reactions underscore the reactivity of the spirocyclic framework and its utility in synthesizing more complex molecules (Jens Cordes et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points and crystallography data, offer insights into the stability and solid-state characteristics of these compounds. These properties are essential for understanding the compound's behavior under different conditions and for its potential storage and handling requirements (Lin Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical reagents and participation in cascade reactions, reflect the compound's versatility. Such analyses are crucial for exploring the compound's potential in synthetic chemistry and its reactivity profile (Guorong Sheng et al., 2014).

properties

IUPAC Name

2-(3-methoxypropyl)-9-(1-methylimidazol-4-yl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-19-12-15(18-14-19)26(23,24)21-9-6-17(7-10-21)5-4-16(22)20(13-17)8-3-11-25-2/h12,14H,3-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTIXWYGVDEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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